1-Chloro-3-methoxy-2-nitrobenzene

概述

描述

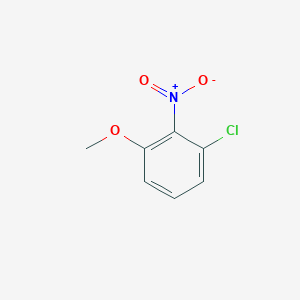

1-Chloro-3-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H6ClNO3 . It is a derivative of benzene, characterized by the presence of chloro, methoxy, and nitro substituents on the aromatic ring. This compound is typically a colorless to yellowish crystalline solid and is used as an intermediate in organic synthesis, particularly in the production of various chemicals, dyes, and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxy-2-nitrobenzene can be synthesized through a multi-step process involving nitration and chlorination reactions. The general synthetic route includes:

Nitration of Anisole: Anisole (methoxybenzene) is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitroanisole.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the process .

化学反应分析

Types of Reactions: 1-Chloro-3-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups.

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Chlorination: Chlorine gas and iron(III) chloride.

Reduction: Hydrogen gas and palladium catalyst.

Nucleophilic Substitution: Various nucleophiles such as amines or alkoxides.

Major Products:

Reduction: 1-Chloro-3-methoxy-2-aminobenzene.

Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-methoxy-2-nitrobenzene derivatives.

科学研究应用

Organic Synthesis

CMNB serves as a versatile intermediate in the synthesis of more complex organic molecules. It is particularly valuable in producing heterocycles and various industrial chemicals. Its role as a building block allows chemists to explore new synthetic pathways and develop novel compounds.

Pharmaceuticals

The compound has potential applications in medicinal chemistry due to its ability to interact with biological systems. Research indicates that CMNB can be utilized in the development of pharmaceutical agents targeting specific enzymes or receptors. Its nitro group can undergo reduction to form amino derivatives, which are often biologically active.

Material Science

In material science, CMNB is explored for its properties in developing advanced materials with unique electronic or optical characteristics. The presence of chlorine and nitro groups can influence the compound's reactivity and stability, making it suitable for various applications in polymer chemistry and nanotechnology .

Environmental Studies

Research has highlighted the potential environmental impact of CMNB. Studies indicate that it exhibits toxicity to aquatic organisms such as Daphnia magna and protozoa like Tetrahymena pyriformis, raising concerns about its ecological effects . Understanding its behavior in environmental contexts is crucial for evaluating risks associated with its use.

Case Studies and Research Findings

- Toxicological Studies : Investigations into the toxicity of nitroaromatic compounds have shown that CMNB may pose risks to aquatic life. These studies emphasize the need for careful handling and assessment of environmental impacts when using this compound in industrial applications .

- Synthesis of Heterocycles : A significant application of CMNB is in synthesizing 1-hydroxybenzotriazole derivatives, which are important in various chemical reactions. This showcases CMNB's utility as a precursor for generating compounds with specific functionalities essential in organic chemistry.

- Material Development : Research into the use of CMNB in creating novel materials has demonstrated its potential for enhancing the properties of polymers used in electronics and photonics. The incorporation of halogenated compounds often leads to improved thermal stability and electrical conductivity.

作用机制

The mechanism of action of 1-chloro-3-methoxy-2-nitrobenzene involves its reactivity in electrophilic aromatic substitution reactions. The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic attack, while the nitro group, being electron-withdrawing, deactivates the ring. The chloro group can direct the substitution to specific positions on the ring. The interplay of these substituents determines the reactivity and orientation of the compound in various reactions .

相似化合物的比较

1-Chloro-2-nitrobenzene: Similar structure but lacks the methoxy group, leading to different reactivity and applications.

4-Chloro-3-nitroanisole: Similar structure but with different positions of substituents, affecting its chemical behavior.

1-Fluoro-4-methoxy-2-nitrobenzene: Similar structure with a fluorine substituent instead of chlorine, leading to different reactivity and properties.

Uniqueness: 1-Chloro-3-methoxy-2-nitrobenzene is unique due to the specific combination of chloro, methoxy, and nitro groups on the benzene ring. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .

生物活性

1-Chloro-3-methoxy-2-nitrobenzene (CAS Number: 5472-99-1) is a chlorinated nitroaromatic compound with a molecular formula of C7H6ClNO3 and a molecular weight of 187.58 g/mol. This compound has garnered attention due to its diverse biological activities, which include potential mutagenic and carcinogenic effects, as well as antimicrobial properties. This article reviews the biological activity of this compound, supported by experimental data, case studies, and relevant research findings.

This compound is characterized by its nitro group, which can undergo reduction to form reactive intermediates that interact with biological molecules. The presence of chlorine and methoxy groups influences its electrophilic aromatic substitution reactions, enhancing its susceptibility to nucleophilic attack.

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClNO3 |

| Molecular Weight | 187.58 g/mol |

| CAS Number | 5472-99-1 |

| Melting Point | Not specified |

Mutagenic and Carcinogenic Potential

Research indicates that this compound exhibits weak mutagenic activity in bacterial test systems but not in mammalian cell tests. However, it has shown clastogenic effects in vitro, indicating potential DNA-damaging properties. In studies involving rodents, the compound induced tumors in various organs, raising concerns about its carcinogenic potential.

Case Study : A study indicated that intraperitoneal injection of this compound into mice resulted in DNA damage in the liver and kidneys, suggesting systemic toxicity and genotoxicity .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. In one study, the LD50 (lethal dose for 50% of the population) was determined to be approximately 560 mg/kg in Sprague-Dawley rats, with observed symptoms including reduced appetite and activity levels .

Table 2: Toxicological Data

| Endpoint | Value |

|---|---|

| LD50 | ~560 mg/kg |

| Symptoms of Intoxication | Reduced appetite, weakness |

| Observed Effects | Hemorrhagic lungs, jaundiced liver |

属性

IUPAC Name |

1-chloro-3-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDFFRYBIFYDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283073 | |

| Record name | 1-chloro-3-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-99-1 | |

| Record name | 5472-99-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-3-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。